molecular formula C23H22ClN3O3 B2627843 2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide CAS No. 1423252-80-5

2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide

Cat. No.: B2627843
CAS No.: 1423252-80-5
M. Wt: 423.9
InChI Key: SNKACQXGPNLAEI-UHFFFAOYSA-N
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Description

2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chloro-6-methoxyquinoline with 2-(piperidine-1-carbonyl)phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-30-16-9-10-19-15(13-16)14-18(21(24)25-19)22(28)26-20-8-4-3-7-17(20)23(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKACQXGPNLAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)NC3=CC=CC=C3C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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